molecular formula C17H19N3O B6754780 N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide

N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide

Cat. No.: B6754780
M. Wt: 281.35 g/mol
InChI Key: JIHCJFPKADYHQL-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-2-yl)phenyl]spiro[24]heptane-2-carboxamide is a complex organic compound featuring an imidazole ring, a phenyl group, and a spiroheptane structure

Properties

IUPAC Name

N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-16(14-11-17(14)7-1-2-8-17)20-13-5-3-12(4-6-13)15-18-9-10-19-15/h3-6,9-10,14H,1-2,7-8,11H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHCJFPKADYHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)NC3=CC=C(C=C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitriles . The phenyl group is then introduced via a substitution reaction, followed by the formation of the spiroheptane structure through a series of cyclization and rearrangement reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The phenyl group and spiroheptane structure contribute to the compound’s overall stability and reactivity, allowing it to interact with different biological molecules and potentially inhibit or activate specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like benzimidazole and histidine share the imidazole ring structure.

    Spiro compounds: Spiro[2.4]heptane derivatives, such as spiro[2.4]heptane-4,6-dione, have similar spiro structures.

Uniqueness

N-[4-(1H-imidazol-2-yl)phenyl]spiro[2.4]heptane-2-carboxamide is unique due to the combination of its imidazole ring, phenyl group, and spiroheptane structure. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.

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